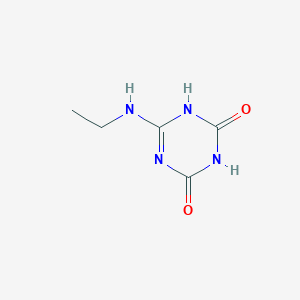

N-Ethylammelide

准备方法

Synthetic Routes and Reaction Conditions

N-Ethylammelide can be synthesized through the reaction of ammelide with ethylamine. The reaction typically involves heating ammelide with ethylamine in a suitable solvent under controlled conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

N-Ethylammelide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.

科学研究应用

Environmental Bioremediation

N-Ethylammelide plays a critical role as an intermediate in the microbial degradation of atrazine, a widely used herbicide. Certain bacterial species, such as Clavibacter michiganese ATZ1, metabolize hydroxyatrazine to this compound. This compound is further degraded by other bacteria, including Pseudomonas sp. strain CN1, which converts this compound to cyanuric acid, ultimately leading to the complete mineralization of atrazine .

Table 1: Bacterial Species Involved in Atrazine Degradation

| Bacterial Species | Pathway Involvement | Role in Degradation |

|---|---|---|

| Clavibacter michiganese ATZ1 | Converts hydroxyatrazine to this compound | Intermediate metabolism |

| Pseudomonas sp. strain CN1 | Hydrolyzes this compound to cyanuric acid | Final degradation product |

Biochemical Studies

This compound serves as a probe in biochemical studies aimed at investigating enzyme functions and interactions. Its ability to inhibit or activate specific enzymes makes it valuable for understanding metabolic pathways and enzyme kinetics. For instance, the enzyme AtzB has been identified as crucial for transforming hydroxyatrazine into N-isopropylammelide, highlighting the compound's role in nitrogen release during microbial metabolism .

Nitrogen Source for Bacteria

Research indicates that certain bacteria can utilize this compound as a nitrogen source. For example, strains of Pseudomonas have been shown to grow on this compound when it is provided as the sole nitrogen source . This capability underscores the compound's ecological significance in nitrogen cycling within soil microbiomes.

Table 2: Bacterial Strains Utilizing this compound

| Bacterial Strain | Nitrogen Source Utilization |

|---|---|

| Pseudomonas sp. strain A | Utilizes this compound for growth |

| Klebsiella pneumoniae strains 90 and 99 | Capable of utilizing multiple nitrogen sources including this compound |

Case Study 1: Atrazine Degradation Pathways

A study conducted on an enrichment culture of bacteria from atrazine-contaminated soils demonstrated that three isolates were capable of degrading this compound. These isolates carried genes associated with atrazine metabolism (atzB and atzC), emphasizing their potential for bioremediation applications .

Case Study 2: Enzyme Activity Investigation

In another investigation focusing on enzyme activities related to atrazine degradation, protein extracts from C. michiganese ATZ1 were shown to metabolize hydroxyatrazine into this compound efficiently. This study elucidated the enzymatic pathways involved and highlighted the compound's significance as an intermediate in microbial catabolism .

作用机制

The mechanism of action of N-Ethylammelide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes .

相似化合物的比较

Similar Compounds

Ammelide: The parent compound of N-Ethylammelide, with similar chemical properties but lacking the ethyl group.

N-Ethylmaleimide: Another compound with an ethyl group, but with different chemical properties and applications

Uniqueness

This compound is unique due to its specific structure, which includes both ethyl and dihydroxytriazine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

生物活性

N-Ethylammelide (NEA) is a compound of increasing interest due to its role as a metabolite in the microbial degradation of atrazine, a widely used herbicide. This article explores the biological activity of this compound, focusing on its formation, enzymatic pathways, and ecological implications.

Formation and Metabolic Pathways

This compound is primarily produced through the microbial degradation of atrazine. The degradation pathway involves several key bacterial species, notably Nocardia sp. and Pseudomonas sp., which possess specific genes facilitating this process.

- Atrazine Degradation Pathway :

- Atrazine is first converted to hydroxyatrazine by the enzyme AtzA, encoded by the atzA gene.

- Hydroxyatrazine is then further metabolized by Nocardia sp. to produce this compound through a dealkylation reaction mediated by an unidentified enzyme .

- In parallel, Pseudomonas sp. can metabolize hydroxyatrazine to form N-isopropylammelide, showcasing a competitive metabolic pathway .

Enzymatic Activity

The enzymatic activity related to this compound involves several key enzymes that play critical roles in its metabolism:

- AtzB : This enzyme catalyzes the hydrolysis of hydroxyatrazine to this compound and has shown dual catalytic activity, with kinetic analyses revealing high efficiency in this reaction .

- AtzC : This enzyme further processes this compound to cyanuric acid and isopropylamine. It has been characterized as part of the amidohydrolase superfamily, indicating its broad functional capabilities across various substrates .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound within microbial communities:

-

Microbial Consortium Studies :

- Research highlighted that bacterial consortia involving C. michiganese and Pseudomonas sp. can degrade atrazine more efficiently than individual strains, with this compound being a significant intermediate .

- A study demonstrated that when grown on ethylamine and ethylammelide, these consortia maintained their ability to degrade atrazine, emphasizing the importance of community interactions in bioremediation processes .

- Enzyme Characterization :

Data Table: Enzymatic Properties of Key Enzymes

| Enzyme | Function | Kinetic Parameters |

|---|---|---|

| AtzA | Converts atrazine to hydroxyatrazine | Not specified |

| AtzB | Hydrolyzes hydroxyatrazine to this compound | Efficient at catalysis |

| AtzC | Hydrolyzes this compound to cyanuric acid | , |

Ecological Implications

The biological activity of this compound highlights its role in environmental bioremediation strategies aimed at mitigating atrazine pollution. The efficient degradation pathways identified suggest that harnessing specific microbial communities could enhance the breakdown of this herbicide in contaminated environments.

属性

IUPAC Name |

6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHRXTGGTUPFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180914 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-10-6 | |

| Record name | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylammelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Ethylammelide in the degradation pathway of atrazine?

A1: this compound is a key intermediate in the bacterial degradation pathway of atrazine, a widely used herbicide. Certain bacterial species, such as Clavibacter michiganese ATZ1, can metabolize hydroxyatrazine (another atrazine degradation product) into this compound. [] This compound is further degraded by other bacterial species, like Pseudomonas sp. strain CN1, ultimately leading to the complete mineralization of atrazine. []

Q2: Are there bacteria that can utilize this compound as a nitrogen source?

A2: Yes, research has shown that certain bacterial strains can utilize various s-triazines, including this compound, as their sole nitrogen source for growth. [] For instance, Pseudomonas strains D and F have demonstrated the ability to utilize this compound, along with other related compounds like N-isopropylammelide and ammelide, as nitrogen sources. [] These bacteria can convert this compound to ammonium ions, releasing carbon dioxide as a byproduct. []

Q3: How do bacterial consortia contribute to atrazine degradation compared to single bacterial strains?

A3: Atrazine degradation is often more efficient when carried out by bacterial consortia rather than individual bacterial strains. [] In a consortium, different species contribute specific enzymes and metabolic pathways, allowing for a more complete and rapid degradation of atrazine. For example, Clavibacter michiganese ATZ1 can initiate atrazine degradation and produce this compound, while Pseudomonas sp. strain CN1 further metabolizes this compound. [] This division of labor enhances the overall degradation process.

Q4: What are the implications of diverse bacterial species carrying genes for this compound degradation?

A4: The presence of genes like atzB and atzC, responsible for this compound degradation, in diverse bacterial species suggests high gene mobility within the soil microbial population. [] This mobility can lead to the formation of various atrazine-degrading consortia, potentially enhancing the bioremediation potential of different soil environments. []

Q5: Can you provide an example of a specific bacterium and its role in this compound degradation?

A5: Bacillus safensis strain BUKˍBCHˍBTE6, isolated from agricultural land, has demonstrated the ability to degrade atrazine. [] Through GC-MS analysis, this compound was identified as one of the metabolites produced during the degradation process, ultimately yielding cyanuric acid. [] This finding highlights the role of Bacillus safensis strain BUKˍBCHˍBTE6 in breaking down atrazine through a pathway involving this compound as an intermediate.

Q6: How is this compound identified and quantified in environmental samples?

A6: this compound and other related s-triazine compounds can be identified and quantified in wastewater samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. [, ] For example, in a study analyzing wastewater from ametryne production, researchers utilized HPLC and UV spectra for tentative identification and then confirmed the presence of this compound through mass spectrometry. [] These analytical methods allow researchers to monitor the presence and concentration of this compound during atrazine degradation and assess the efficiency of bioremediation strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。